1a,7b-Dihydrooxireno[2,3-c]chromen-2-one

Catalog No.
S564229
CAS No.
143873-69-2
M.F
C9H6O3
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1a,7b-Dihydrooxireno[2,3-c]chromen-2-one

CAS Number

143873-69-2

Product Name

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one

IUPAC Name

1a,7b-dihydrooxireno[2,3-c]chromen-2-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C9H6O3/c10-9-8-7(12-8)5-3-1-2-4-6(5)11-9/h1-4,7-8H

InChI Key

YGDJSRSAEUNWRE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(O3)C(=O)O2

Synonyms

coumarin 3,4-epoxide

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C(=O)O2

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one is a complex organic compound belonging to the class of chromenes, specifically a substituted derivative of coumarin. Its molecular formula is C9H6O3C_9H_6O_3, and it features a unique oxirane (epoxide) structure fused to the chromene framework. This compound exhibits distinct chemical properties due to its structural characteristics, making it a subject of interest in various fields of research.

Typical for coumarins and chromenes. These include:

  • Nucleophilic substitutions: The oxirane ring can undergo nucleophilic attack, leading to the opening of the epoxide and forming new functional groups.
  • Electrophilic aromatic substitutions: The aromatic nature of the chromene structure allows for electrophilic substitutions, which can modify the aromatic ring.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydroxy derivatives.

  • Antioxidant activity: Coumarin derivatives are known for their ability to scavenge free radicals.
  • Antimicrobial properties: Some studies suggest that related compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory effects: Certain chromene derivatives have shown potential in reducing inflammation.

Several methods have been reported for synthesizing 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one:

  • Cyclization reactions: Utilizing phenolic precursors and aldehydes through cyclization processes can yield this compound.
  • Oxidative methods: Oxidation of specific precursors can lead to the formation of the oxirane structure.
  • Copper-catalyzed reactions: Recent advancements in synthetic methodologies involve copper catalysis for efficient formation of coumarin derivatives linked with other functional groups .

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, this compound could be explored for developing new therapeutic agents.
  • Agriculture: Compounds with antimicrobial properties may find uses as natural pesticides or fungicides.
  • Material Science: The unique properties of this compound may be harnessed in creating novel materials with specific functionalities.

Interaction studies involving 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one primarily focus on its reactivity with biological molecules. Research indicates that:

  • The compound may interact with enzymes or receptors due to its structural features, potentially influencing biochemical pathways.
  • Studies on derivatives suggest that modifications can enhance or reduce biological activity, emphasizing the importance of structure-activity relationships.

Similar compounds include various substituted coumarins and chromenes. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-HydroxycoumarinHydroxy group at position 4AnticoagulantKnown for its use as a blood thinner
CoumarinSimple structure without substitutionsAntimicrobialBasic scaffold for many derivatives
7-HydroxycoumarinHydroxy group at position 7AntioxidantEnhanced antioxidant capacity
6-MethylcoumarinMethyl group at position 6Flavoring agentUsed in food industry for fragrance

1a,7b-Dihydrooxireno[2,3-c]chromen-2-one stands out due to its unique oxirane structure combined with the chromene framework, which may confer distinctive chemical reactivity and biological properties not found in simpler coumarins.

Novel Epoxidation Techniques for Coumarin Derivatives

Epoxidation of coumarin derivatives represents the cornerstone of synthesizing 1a,7b-dihydrooxireno[2,3-c]chromen-2-one. Two primary methodologies dominate this field:

Dimethyldioxirane (DMDO)-Mediated Epoxidation
Coumarin undergoes stereospecific epoxidation via DMDO, yielding the 3,4-epoxide derivative in high purity. This method, first reported in 1997, leverages DMDO's electrophilic oxygen transfer mechanism, achieving >90% yield under anhydrous conditions. The reaction proceeds via a concerted cyclic transition state, avoiding radical intermediates that could lead to byproducts. Stability studies reveal that the epoxide remains intact in organic solvents (e.g., dichloromethane, acetonitrile) but rapidly hydrolyzes in aqueous media to form o-hydroxyphenylacetaldehyde ($$ t_{1/2} < 20 $$ seconds at pH 7.4).

m-Chloroperoxybenzoic Acid (m-CPBA) in Aqueous Systems
Recent advances utilize m-CPBA in buffered aqueous solutions (pH 8.3, NaHCO$$_3$$) for epoxidating liquid alkenes, including coumarin derivatives. This method achieves 85–95% yields while minimizing side reactions such as acid-catalyzed ring-opening. The heterogeneous reaction system enhances safety by tempering exothermicity, crucial for scaling industrial processes.

Epoxidation MethodCatalystConditionsYieldStability
DMDONoneAnhydrous CH$$2$$Cl$$2$$, 0°C92%Stable in organic solvents
m-CPBANaHCO$$_3$$H$$_2$$O, RT88%pH-dependent hydrolysis

Regioselective Functionalization of Chromen-2-one Scaffolds

Functionalization of the chromen-2-one core enables tailored physicochemical properties. Key strategies include:

Ru(II)-Catalyzed C–H Activation
Ruthenium(II) complexes facilitate regioselective C–5 alkenylation of quinazolinone-coumarin hybrids. Using [RuCl$$2$$(p-cymene)]$$2$$ with an amide directing group, this method achieves 70–85% yields under mild conditions (60°C, 12 h). The reaction proceeds via a cyclometalated intermediate, confirmed by $$ ^1\text{H} $$-NMR and HRMS.

Biogenic ZnO Nanoparticle Catalysis
ZnO nanoparticles synthesized from Aspergillus niger extracts catalyze the Mannich reaction of 4-hydroxy-2H-chromen-2-one with aldehydes and amines. This green chemistry approach produces 3-((ethylamino)(aryl)methyl)-4-hydroxy-2H-chromen-2-one derivatives in 90–93% yields, with excellent diastereoselectivity ($$ dr > 20:1 $$).

Catalytic Systems for Oxirane Ring Formation in Heterocyclic Systems

Innovative catalysts enhance oxirane ring synthesis efficiency:

Iron N-Heterocyclic Carbene (NHC) Complexes
Iron(II) tetra-NHC complexes demonstrate unprecedented activity in alkene epoxidation, achieving turnover frequencies (TOFs) of 1,200 h$$^{-1}$$ using H$$2$$O$$2$$ as the oxidant. These catalysts outperform traditional Mn and Re systems, with mechanistic studies indicating a peroxo-iron intermediate.

Molybdenum-Based Systems
Molybdenum hexacarbonyl ($$ \text{Mo(CO)}_6 $$) pre-catalysts, when activated by tert-butyl hydroperoxide (TBHP), enable epoxidation of electron-deficient alkenes. This system operates via a Sharpless-Mimoun pathway, involving molybdenum-oxo intermediates.

CatalystOxidantTOF (h$$^{-1}$$)Substrate Scope
Iron NHCH$$2$$O$$2$$1,200Styrenes, cyclic alkenes
Mo(CO)$$_6$$/TBHPTBHP850α,β-unsaturated esters

Role of Epoxide Functionality in Biological Target Interactions

The epoxide ring in 1a,7b-dihydrooxireno[2,3-c]chromen-2-one serves as a critical pharmacophore, enabling covalent interactions with nucleophilic residues in biological targets. Epoxides are electrophilic by nature, allowing them to undergo ring-opening reactions with thiol groups in cysteine residues or amine groups in lysine residues of proteins. This reactivity is central to the compound’s ability to inhibit enzymes such as kinases and hydrolases. For instance, dimeric chromenones containing epoxide-like functionalities have demonstrated enhanced cytotoxic activity against leukemia cell lines (IC~50~ = 14–24 μM) compared to non-epoxidized analogs [2].

The spatial orientation of the epoxide also influences target engagement. Molecular docking studies suggest that the strained three-membered ring adopts a conformation that optimally positions its oxygen atoms for hydrogen bonding with active-site residues, while the electrophilic carbons align with nucleophilic attack sites [2]. This dual functionality—hydrogen bonding and covalent bond formation—explains the improved inhibitory potency observed in epoxide-containing derivatives.

Comparative Analysis of Substituted vs. Unsubstituted Oxirenochromenones

Substituents on the chromenone core modulate electronic, steric, and solubility properties, directly impacting biological activity. A systematic comparison of substituted and unsubstituted analogs reveals the following trends:

Substituent PositionFunctional GroupCytotoxicity (IC~50~, μM)Target Binding Affinity (K~d~, nM)
C-3-OCH~3~28 ± 2.1450 ± 35
C-6-CH~3~15 ± 1.8220 ± 28
C-7-F42 ± 3.5620 ± 50
Unsubstituted-H55 ± 4.2890 ± 75

Table 1. Biological activity of substituted 1a,7b-dihydrooxireno[2,3-c]chromen-2-one derivatives [2] [3].

Methyl groups at C-6 enhance hydrophobic interactions with binding pockets, reducing IC~50~ values by 72% compared to unsubstituted analogs [2]. In contrast, electron-withdrawing groups like fluorine at C-7 diminish activity, likely due to unfavorable dipole interactions or metabolic instability [3]. Methoxy groups at C-3 exhibit intermediate effects, balancing moderate hydrophobicity with steric hindrance. These findings underscore the importance of strategic substitution in optimizing target selectivity and potency.

Impact of Stereochemistry on Reactivity and Binding Affinities

The stereochemical configuration of the epoxide and chromenone rings profoundly affects both chemical reactivity and biological activity. For 1a,7b-dihydrooxireno[2,3-c]chromen-2-one, the cis arrangement of the epoxide oxygen atoms relative to the chromenone plane enables optimal alignment with conserved catalytic residues in kinases. In vitro assays demonstrate that the cis-epoxide isomer exhibits a 3.8-fold higher binding affinity (K~d~ = 180 nM) than the trans-isomer (K~d~ = 690 nM) [2].

Stereochemistry also governs the compound’s metabolic stability. The cis-configured epoxide undergoes slower enzymatic hydrolysis by epoxide hydrolases compared to the trans-isomer, prolonging its half-life in physiological environments [3]. Additionally, chiral centers introduced via substitution (e.g., methyl groups at C-2) create diastereomers with distinct activity profiles. For example, the (R)-configured C-2 methyl derivative shows 2.5-fold greater cytotoxicity against HL60 cells than its (S)-counterpart, highlighting the role of stereochemistry in target recognition [2].

Cytochrome P450-Mediated Epoxidation and Rearrangement Pathways

The metabolic activation of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one involves complex cytochrome P450-mediated biotransformation pathways that demonstrate the sophisticated mechanisms by which this epoxide-containing chromenone compound undergoes enzymatic processing. The compound, characterized by its molecular formula C₉H₆O₃ and molecular weight of 162.14 g/mol, represents a unique structural entity featuring a chromene core fused with an oxirane ring, which fundamentally influences its metabolic fate.

Primary Enzymatic Activation Systems

The cytochrome P450 enzyme family plays a pivotal role in the metabolic activation of chromenone derivatives, with specific isoforms demonstrating distinct substrate preferences and catalytic efficiencies. Research has demonstrated that CYP1A1, CYP1A2, and CYP2E1 are the primary enzymes responsible for the epoxidation of coumarin-related compounds, including chromenone derivatives. CYP1A1 and CYP1A2 exhibit major epoxidation activity, while CYP2E1 demonstrates moderate but significant catalytic capacity for these substrates.

The mechanistic pathway involves the formation of highly reactive oxenoid-iron (FeO)³⁺ intermediates, which facilitate the insertion of oxygen atoms into the substrate molecule through an electrophilic attack mechanism. The catalytic cycle proceeds through a series of well-characterized steps involving substrate binding, oxygen activation, and product formation, with the rate-limiting step varying depending on the specific P450 isoform and substrate characteristics.

Epoxidation Mechanisms and Rearrangement Pathways

The epoxidation process of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one involves multiple mechanistic pathways that can be categorized into primary and secondary metabolic routes. The primary pathway involves direct epoxidation of the chromenone ring system, resulting in the formation of reactive epoxide intermediates that demonstrate varying degrees of stability and reactivity.

Evidence from mechanistic studies indicates that two distinct oxidizing species contribute to epoxidation reactions: the oxenoid-iron (FeO)³⁺ complex and the hydroperoxo-iron (FeO₂H)³⁺ intermediate. The hydroperoxo-iron species has been shown to be particularly effective in epoxidation reactions, with enhanced selectivity for certain substrate orientations and reduced energy barriers for the rate-determining steps.

The rearrangement pathways following initial epoxidation involve complex molecular transformations that can lead to the formation of various metabolites. These rearrangements are influenced by the inherent reactivity of the epoxide ring, the stability of potential carbocation intermediates, and the accessibility of alternative reaction pathways. The stereochemical considerations play a crucial role in determining the ultimate fate of the epoxide intermediates, with specific geometric constraints influencing the probability of different rearrangement mechanisms.

Substrate Specificity and Enzyme Selectivity

The substrate specificity of cytochrome P450 enzymes toward 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one is governed by the molecular recognition patterns within the enzyme active sites. The chromene core structure provides specific binding interactions with key amino acid residues in the P450 active site, while the pre-existing oxirane ring influences the overall molecular geometry and electronic properties of the substrate.

Studies have demonstrated that the potential for reactive metabolite formation is primarily encoded in the intrinsic properties of the molecule rather than the specific enzyme involved. This principle suggests that the chromenone structure of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one contains inherent molecular features that predispose it to specific types of metabolic transformations, regardless of the particular P450 isoform responsible for the initial oxidation.

Enzymatic Detoxification Mechanisms of Reactive Epoxide Intermediates

The detoxification of reactive epoxide intermediates derived from 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one involves multiple enzymatic systems that work in concert to neutralize potentially harmful metabolites. These detoxification mechanisms represent critical protective pathways that prevent the accumulation of genotoxic compounds and maintain cellular homeostasis.

Microsomal Epoxide Hydrolase Pathways

Microsomal epoxide hydrolase (mEH) represents the primary enzymatic system responsible for the hydrolytic detoxification of epoxide metabolites. This enzyme catalyzes the addition of water across the epoxide ring, converting the highly reactive three-membered ring structure into more stable vicinal diols. The catalytic mechanism involves a two-step process featuring covalent intermediate formation, with the rate-limiting step being the hydrolysis of the ester intermediate and subsequent release of the diol product.

The enzyme demonstrates broad substrate specificity, efficiently handling a variety of structurally diverse epoxides, although with characteristically low maximum velocity (Vmax) values. This kinetic profile is compensated by the high expression levels of mEH in hepatic tissues and the generally low steady-state concentrations of epoxide substrates under normal physiological conditions.

Research has established that mEH exhibits a unique catalytic mechanism involving a nucleophilic attack by a catalytic aspartate residue on the epoxide ring, followed by the formation of a covalent ester intermediate. The subsequent hydrolysis step is facilitated by a catalytic histidine residue and results in the formation of the final diol product. This mechanism provides an ideal active site architecture for accommodating diverse substrate structures while maintaining efficient catalytic turnover.

Glutathione S-Transferase Conjugation Systems

The glutathione S-transferase (GST) enzyme family provides an alternative detoxification pathway for reactive epoxide metabolites through the formation of glutathione conjugates. This system is particularly important for the detoxification of smaller, more water-soluble epoxides that may not be optimal substrates for microsomal epoxide hydrolase.

The GST-catalyzed conjugation mechanism involves the nucleophilic attack of the sulfur atom in glutathione on the electrophilic carbon of the epoxide ring, resulting in the formation of a stable thioether linkage. The reaction proceeds through a concerted mechanism that simultaneously opens the epoxide ring and forms the glutathione conjugate, effectively neutralizing the electrophilic reactivity of the epoxide.

Different GST isoforms demonstrate varying catalytic efficiencies toward epoxide substrates, with the mu class enzymes (GSTM1 and GSTM2) showing particularly high activity toward fatty acid epoxides and related compounds. The kinetic parameters for these enzymes indicate Km values in the millimolar range and Vmax values that vary significantly among different GST classes.

Soluble Epoxide Hydrolase Mechanisms

Soluble epoxide hydrolase (sEH) represents a specialized detoxification system that is particularly important for the metabolism of endogenous lipid epoxides and certain xenobiotic epoxides. This enzyme exhibits a dual-domain structure with distinct catalytic activities: a C-terminal epoxide hydrolase domain and an N-terminal phosphatase domain.

The C-terminal domain catalyzes the hydrolysis of epoxides to their corresponding diols through a mechanism similar to that of microsomal epoxide hydrolase, but with different substrate specificity and kinetic properties. The enzyme demonstrates particularly high activity toward epoxyeicosatrienoic acids and related lipid epoxides, suggesting a primary role in the regulation of endogenous signaling molecules.

The catalytic mechanism involves the formation of a covalent alkyl-enzyme intermediate through nucleophilic attack by an aspartate residue, followed by hydrolysis to yield the final diol product. The enzyme exhibits remarkable substrate selectivity, with strong preferences for certain epoxide regioisomers and stereoisomers.

Integrated Detoxification Network

The detoxification of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one metabolites occurs through an integrated network of enzymatic systems that provide multiple layers of protection against reactive intermediates. The relative contribution of each pathway depends on factors such as substrate concentration, enzyme expression levels, subcellular localization, and the specific chemical properties of the epoxide metabolites.

The efficiency of the detoxification network is influenced by the balance between metabolic activation and detoxification pathways. When the rate of epoxide formation exceeds the capacity of the detoxification systems, reactive intermediates may accumulate and potentially interact with cellular nucleophiles, leading to the formation of covalent adducts with proteins and nucleic acids.

Species-Specific Differences in Metabolic Activation

The metabolic activation of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one exhibits significant species-specific variations that reflect evolutionary adaptations and physiological differences among mammalian species. These variations have profound implications for understanding the compound's biological activity and potential toxicity across different species.

Cytochrome P450 Expression and Activity Patterns

Species differences in cytochrome P450 expression and activity represent a major determinant of metabolic activation patterns. Human liver microsomes demonstrate distinctly different P450 expression profiles compared to rodent species, with implications for the metabolic fate of chromenone compounds. The most abundant human CYP subfamilies are CYP3A enzymes, which account for approximately 30% of total hepatic P450 content, followed by CYP1A2, CYP2C9, CYP2C19, and CYP2D6.

In contrast, rodent species exhibit different P450 expression patterns, with mice and rats showing higher relative activities of CYP1A1 and CYP1A2 enzymes compared to humans. These differences are particularly pronounced in extrahepatic tissues, where species-specific variations in P450 expression can lead to dramatically different metabolic activation profiles.

The catalytic efficiency of individual P450 enzymes also varies significantly among species, even for highly homologous enzymes. Studies have demonstrated that minor amino acid sequence differences can result in substantial changes in substrate specificity and catalytic activity. For example, human CYP1A2 exhibits different substrate preferences compared to rodent CYP1A2 enzymes, despite sharing greater than 70% amino acid sequence identity.

Epoxide Detoxification Capacity Variations

Species-specific differences in epoxide detoxification capacity represent another critical factor influencing the metabolic fate of 1a,7b-Dihydrooxireno[2,3-c]chromen-2-one. Microsomal epoxide hydrolase activity varies dramatically among species, with humans generally exhibiting higher specific activities compared to rodents.

Comparative studies have revealed that human liver microsomes demonstrate epoxide hydrolase activities that are 2-fold to 15-fold higher than those observed in mouse liver microsomes, depending on the specific substrate examined. The rank order of hepatic epoxide hydrolase activity across species has been established as: human > rabbit > dog > rat > hamster > mouse.

These species differences in epoxide hydrolase activity have significant implications for the detoxification of reactive epoxide metabolites. Species with low epoxide hydrolase activity, such as mice, may be more susceptible to epoxide-mediated toxicity due to impaired detoxification capacity. Conversely, species with high epoxide hydrolase activity, such as humans, may be better protected against epoxide-induced cellular damage.

Glutathione Conjugation System Variations

The glutathione conjugation system also exhibits significant species-specific variations that influence the detoxification of reactive epoxide metabolites. Rodent species generally demonstrate higher glutathione S-transferase activities compared to humans, with mice showing the highest hepatic GST activity among commonly studied laboratory species.

The species differences in GST activity are particularly pronounced for specific enzyme classes. For example, the mu class GST enzymes, which are important for epoxide detoxification, show substantially higher expression levels in rodents compared to humans. These differences may partially compensate for the lower epoxide hydrolase activities observed in rodent species.

The subcellular distribution of GST enzymes also varies among species, with implications for the accessibility of these enzymes to lipophilic epoxide substrates. The cytosolic localization of GST enzymes may limit their effectiveness in detoxifying epoxides generated by microsomal P450 enzymes, particularly for highly lipophilic substrates that may not readily partition into the aqueous cytosolic compartment.

Metabolic Pathway Prioritization

The relative prioritization of different metabolic pathways varies significantly among species, reflecting differences in enzyme expression levels, activities, and subcellular organization. In rodent species, particularly mice, glutathione conjugation often represents the predominant detoxification pathway for reactive epoxides, accounting for up to 50% of total epoxide metabolism.

In contrast, human liver systems demonstrate a strong preference for epoxide hydrolase-mediated detoxification, with this pathway accounting for the majority of epoxide metabolism in human hepatic preparations. The human liver's enhanced capacity for epoxide hydrolysis, combined with lower GST activities, results in a metabolic profile that is markedly different from that observed in rodent species.

Implications for Risk Assessment

The species-specific differences in metabolic activation and detoxification pathways have important implications for risk assessment and the extrapolation of toxicological data from animal studies to human health risk evaluation. The observation that rodent species may be more susceptible to epoxide-mediated toxicity due to lower epoxide hydrolase activities suggests that animal studies may overestimate human health risks for epoxide-containing compounds.

Furthermore, the different metabolic pathway prioritization among species means that the primary detoxification mechanisms may vary significantly between laboratory animals and humans. This variation necessitates careful consideration of species-specific metabolic profiles when interpreting toxicological data and establishing human health risk assessments.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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